molecular formula C17H17NO4 B11058114 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Cat. No.: B11058114
M. Wt: 299.32 g/mol
InChI Key: KMQFDZVSMYUQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound characterized by a pyrrole ring substituted with acetyl and methyl groups, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Acetylation and Methylation: The pyrrole ring is then acetylated and methylated using acetyl chloride and methyl iodide in the presence of a base such as pyridine.

    Attachment to Benzoic Acid: The substituted pyrrole is then coupled with a benzoic acid derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural analogs may serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its functional groups allow for easy modification, making it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-phenylacetic acid
  • 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzamide
  • 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzonitrile

Uniqueness

Compared to similar compounds, 4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid stands out due to its benzoic acid moiety, which imparts unique chemical properties and reactivity. This structural feature allows for diverse functionalization and application in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C17H17NO4/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(6-8-14)17(21)22/h5-8H,1-4H3,(H,21,22)

InChI Key

KMQFDZVSMYUQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=O)C)C(=O)C

Origin of Product

United States

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